molecular formula C10H6F4O2 B1352610 3-Fluoro-4-(trifluoromethyl)cinnamic acid CAS No. 231291-13-7

3-Fluoro-4-(trifluoromethyl)cinnamic acid

Cat. No.: B1352610
CAS No.: 231291-13-7
M. Wt: 234.15 g/mol
InChI Key: LUEWWWLVURRLNN-DUXPYHPUSA-N
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Description

3-Fluoro-4-(trifluoromethyl)cinnamic acid: is an organic compound with the molecular formula C10H6F4O2 . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of cinnamic acid derivatives . The interaction with this enzyme suggests that this compound may influence the production of various phenylpropanoids, flavonoids, and other related compounds. Additionally, the presence of fluoro and trifluoromethyl groups may enhance the compound’s binding affinity to certain proteins, potentially altering their function and stability.

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. The compound’s interaction with cellular proteins may lead to changes in gene expression, impacting cellular metabolism and function. For instance, this compound may modulate the activity of transcription factors, thereby altering the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluoro and trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit enzymes involved in pro-inflammatory pathways, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under ambient conditions, but its degradation can be influenced by factors such as pH and temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and oxidative stress . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of phenylpropanoids. The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This interaction can influence the flux of metabolites through the phenylpropanoid pathway, potentially affecting the levels of various secondary metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The presence of fluoro and trifluoromethyl groups may enhance the compound’s ability to cross cellular membranes, influencing its distribution and accumulation within tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with key enzymes and proteins . These interactions can modulate the compound’s activity and function, potentially leading to changes in cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)cinnamic acid typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)cinnamic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cinnamic acid
  • 4-(Trifluoromethyl)cinnamic acid
  • 3-Fluorocinnamic acid
  • 4-Fluorocinnamic acid

Comparison: 3-Fluoro-4-(trifluoromethyl)cinnamic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group significantly increases the compound’s lipophilicity, enhancing its potential interactions with biological targets .

Properties

IUPAC Name

(E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWWWLVURRLNN-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420681
Record name 3-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231291-13-7
Record name 3-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 231291-13-7
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Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h20) between 3-fluoro-4-trifluoromethyl-benzaldehyde (9.000 g; 46.848 mmol) and malonic acid (9.262 g; 89.012 mmol) gave the product 3-(3-fluoro-4-trifluoromethyl-phenyl)-acrylic acid as a colorless solid (9.520 g; 87%). LC-MS: tR=0.90 min; [M+H]+: no ionisation.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.262 g
Type
reactant
Reaction Step One

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